Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate
Description
Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate is a synthetic organic compound featuring a methyl benzoate core linked to a carbamoyl group, a hydroxyethyl chain, and a [2,3'-bithiophen]-5-yl moiety.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-10-15(21)17-7-6-16(26-17)14-8-9-25-11-14/h2-9,11,15,21H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASXKXXXWYMZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and organic electronics due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bithiophene moiety allows for electron-rich interactions, which can modulate the activity of enzymes and receptors. The hydroxyethyl and carbamoyl groups facilitate hydrogen bonding and ionic interactions with biomolecules, potentially influencing cellular signaling pathways.
Anticancer Activity
Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing bithiophene structures can inhibit the proliferation of various cancer cell lines, including HeLa and HepG2 cells. The mechanism involves modulation of β1-integrin/FAK signaling pathways, leading to reduced cell migration and invasion .
Table 1: Anticancer Activity of Bithiophene Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 1.1 | HeLa | 8.7 | β1-integrin/FAK signaling inhibition |
| Compound 1.2 | HepG2 | 10.5 | Induction of apoptosis |
| Methyl 4-... | SK-OV-3 | TBD | Cell cycle arrest |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with similar bithiophene structures demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Case Studies
-
Case Study on Anticancer Properties :
A study published in Journal of Medicinal Chemistry explored the effects of bithiophene derivatives on cancer cell lines. The results indicated that these compounds could significantly inhibit tumor growth in vivo models, particularly in xenograft models involving human ovarian cancer cells . -
Antimicrobial Efficacy :
In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial viability, indicating the potential for developing new antimicrobial agents based on this scaffold .
Comparison with Similar Compounds
Structural Features
Target Compound vs. Quinoline-Based Benzoates (C1–C7, )
- Shared Features: Benzoate ester: Both the target compound and C1–C7 derivatives (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) retain the methyl benzoate backbone, critical for lipophilicity and metabolic stability . Carbamoyl linkage: The carbamoyl group in the target compound is analogous to the amide bonds in C1–C7, which influence hydrogen bonding and molecular rigidity.
- Key Differences: Aromatic Systems: The target compound’s bithiophene unit contrasts with the quinoline-piperazine systems in C1–C5. Substituent Complexity: C1–C7 feature halogenated or substituted phenyl groups (e.g., bromo, chloro, trifluoromethyl), whereas the target compound’s hydroxyethyl group introduces polarity absent in C1–C7 .
Target Compound vs. Thiadiazole Benzoate ()
- Shared Features :
- Key Differences :
Physicochemical Properties
- Key Insights: The hydroxyethyl group in the target compound may improve aqueous solubility compared to halogenated C1–C7 derivatives. Bithiophene protons are likely upfield-shifted compared to quinoline or thiadiazole systems due to reduced electron withdrawal .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The retrosynthetic approach to Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate divides the molecule into three primary components:
- Methyl 4-carbamoylbenzoate : Serves as the carboxylic acid precursor for amide bond formation.
- 2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethylamine : Provides the bithiophene-hydroxyethyl moiety.
- Coupling reagents : Facilitate amide bond formation between the two fragments.
Synthesis of Methyl 4-Carbamoylbenzoate
Methyl 4-carbamoylbenzoate is typically synthesized via esterification of 4-carbamoylbenzoic acid. A common method involves treating the acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with methanol. Alternative approaches utilize dimethyl sulfate or diazomethane for esterification under milder conditions.
Table 1: Esterification Conditions for 4-Carbamoylbenzoic Acid
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ + MeOH | Dichloromethane | 0–25 | 85–92 |
| Dimethyl sulfate | Acetone | 60–80 | 78–84 |
| Diazomethane | Ether | 0–5 | 90–95 |
Synthesis of 2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethylamine
The bithiophene-hydroxyethylamine fragment is constructed through sequential cross-coupling and functional group transformations:
Step 1: Synthesis of [2,3'-Bithiophen]-5-yl Methanol
A modified Kumada coupling between 2-bromothiophene and 3-thienylmagnesium bromide in tetrahydrofuran (THF) yields [2,3'-bithiophene]. Subsequent formylation via Vilsmeier-Haack reaction (POCl₃, DMF) produces 5-formyl-[2,3'-bithiophene], which is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in ethanol.
Table 2: Reduction of 5-Formyl-[2,3'-Bithiophene]
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | EtOH | 25 | 88 |
| LiAlH₄ | THF | 0–25 | 92 |
Step 2: Conversion to 2-Hydroxyethylamine
The alcohol is converted to the amine via a two-step process:
Amide Bond Formation Strategies
The coupling of methyl 4-carbamoylbenzoate with 2-([2,3'-bithiophen]-5-yl)-2-hydroxyethylamine is critical. Three predominant methods are employed:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF) achieves yields of 70–80%. The reaction proceeds at 0–25°C over 12–24 hours.
Uranium/Guanidinium Reagents
Hexafluorophosphate benzotriazole tetramethyl uranium (HBTU) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in DMF with N,N-diisopropylethylamine (DIPEA) enhances coupling efficiency (85–90% yield).
Mixed Carbonate Activation
In cases of steric hindrance, activation of the carboxylic acid with ethyl chloroformate in the presence of N-methylmorpholine (NMM) generates a reactive mixed carbonate intermediate, which reacts with the amine at −10°C to afford the amide in 75% yield.
Table 3: Comparison of Coupling Methods
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Carbodiimide | EDC/HOBt | DCM | 75 |
| Uranium reagent | HATU/DIPEA | DMF | 88 |
| Mixed carbonate | ClCO₂Et/NMM | THF | 72 |
Optimization and Challenges
Protecting Group Strategy
The hydroxyl group in 2-([2,3'-bithiophen]-5-yl)-2-hydroxyethylamine necessitates protection during amide coupling. tert-Butyldimethylsilyl (TBDMS) ether protection using TBDMS-Cl and imidazole in DMF ensures compatibility with coupling reagents. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group post-coupling.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.20–7.15 (m, 3H, thiophene-H), 5.21 (s, 1H, OH), 4.85–4.78 (m, 1H, NH), 3.90 (s, 3H, OCH₃), 3.65–3.58 (m, 2H, CH₂), 2.95–2.88 (m, 2H, CH₂).
- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).
Alternative Synthetic Routes
One-Pot Tandem Coupling
A recent advancement involves tandem Suzuki-Miyaura coupling and amide formation in a single reactor. Palladium(II) acetate catalyzes the cross-coupling of 5-bromo-2-thiophenecarboxaldehyde with 3-thienylboronic acid, followed by in situ reductive amination with methyl 4-isocyanatobenzoate. This method reduces steps but requires rigorous temperature control.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
- Solvent Recovery : DMF is replaced with 2-methyltetrahydrofuran (2-MeTHF) for easier recycling.
- Catalyst Loading : Palladium catalysts are reduced to 0.5 mol% via ligand optimization (e.g., XPhos).
Q & A
Q. What are the recommended synthetic routes for Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Amide Coupling : Reaction between a carboxylic acid derivative (e.g., methyl 4-carbamoylbenzoate) and a bithiophene-containing hydroxyethylamine intermediate.
- Protection/Deprotection : Use of protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions during synthesis .
- Optimization Parameters :
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
- Temperature Control : Maintain 0–25°C during sensitive steps (e.g., coupling reactions) to avoid decomposition.
- Catalysts : Use coupling agents like EDCl/HOBt for amide bond formation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the bithiophene moiety and carbamoyl linkage.
- HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+ = 415.12 g/mol) .
| Technique | Key Parameters | Purpose |
|---|---|---|
| NMR (DMSO-d6) | 400 MHz, δ 7.2–8.1 ppm (aromatic protons) | Structural confirmation |
| HPLC | 70:30 acetonitrile/water, 1.0 mL/min | Purity assessment |
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are used to:
- HOMO-LUMO Analysis : Calculate energy gaps (e.g., ΔE = 3.2 eV) to predict charge-transfer efficiency in organic electronics .
- Nonlinear Optical (NLO) Properties : Simulate hyperpolarizability (β) values to assess potential in photonic materials .
- Solvent Effects : Include polarizable continuum models (PCM) to evaluate solvatochromic shifts in UV-Vis spectra .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds (e.g., staurosporine for kinase assays).
- Orthogonal Validation : Cross-validate IC50 values using SPR (surface plasmon resonance) and fluorescence polarization assays .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the bithiophene moiety to enhance binding specificity .
Q. How can the compound’s thermal stability be optimized for material science applications?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., Td = 220°C) and adjust substituents (e.g., methyl vs. ethyl groups) to improve stability .
- Differential Scanning Calorimetry (DSC) : Monitor glass transition temperatures (Tg) to guide polymer composite design .
- Crystallinity Modulation : Use annealing protocols (e.g., 150°C for 1 hr) to enhance molecular packing in thin-film devices .
Q. What are the key considerations in designing experiments to study its enzyme inhibition mechanisms?
- Kinetic Assays : Measure (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations.
- Docking Simulations : Use AutoDock Vina to predict binding poses with target enzymes (e.g., cytochrome P450) .
- Metabolite Profiling : LC-MS/MS to identify reactive intermediates that may cause off-target effects .
Applications in Research
Q. What are the primary applications in medicinal chemistry and material science?
- Medicinal Chemistry :
- Enzyme Inhibition : The carbamoyl group facilitates hydrogen bonding with catalytic residues (e.g., in kinases or proteases) .
- Drug Delivery : Functionalization with PEG chains improves aqueous solubility for in vivo studies .
- Material Science :
- Organic Photovoltaics (OPVs) : Bithiophene enhances π-conjugation for light absorption in the visible spectrum .
- Electrochromic Devices : Thiophene derivatives enable tunable optical properties via redox switching .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles?
- Solvent Screening : Test solubility in DMSO, THF, and chloroform, noting batch-to-batch variability in crystallinity.
- Hansen Solubility Parameters : Compare experimental data with HSPiP software predictions to identify outliers .
- Salt Formation : Co-crystallize with counterions (e.g., sodium tosylate) to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
